

# DSR-141562 phosphodiesterase 1 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DSR-141562 |           |
| Cat. No.:            | B2406171   | Get Quote |

An In-Depth Technical Guide to **DSR-141562**: A Novel Phosphodiesterase 1 (PDE1) Inhibitor

## Introduction

DSR-141562 is a novel, orally active, and brain-penetrant selective inhibitor of phosphodiesterase 1 (PDE1).[1] Developed by Sumitomo Dainippon Pharma, this compound has been investigated for its therapeutic potential in treating schizophrenia, including its positive symptoms, negative symptoms, and associated cognitive impairments.[2][3] Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of intracellular signaling pathways.[4][5] The PDE1 family is unique in that its activity is stimulated by the calcium-calmodulin (Ca2+/CaM) complex, providing a direct link between calcium signaling and cyclic nucleotide-mediated pathways.[4] [6] DSR-141562 shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain and is believed to play a key role in modulating dopaminergic and glutamatergic signal transduction.[1][3]

This technical guide provides a comprehensive overview of **DSR-141562**, summarizing its mechanism of action, in vitro and in vivo data from preclinical studies, and the experimental protocols used for its evaluation.

#### **Core Mechanism of Action: PDE1 Inhibition**

The primary mechanism of action for **DSR-141562** is the competitive inhibition of the PDE1 enzyme. PDE1 enzymes hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).[5] By inhibiting PDE1, **DSR-141562** prevents this degradation,



leading to an accumulation of intracellular cAMP and cGMP. These second messengers, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which modulate neuronal function and synaptic plasticity.[5] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a crucial integrator of Ca2+ and cyclic nucleotide signaling cascades.[4]



Click to download full resolution via product page

Caption: Mechanism of DSR-141562 action on the PDE1 signaling pathway.

# **Quantitative Data Summary**

The preclinical profile of **DSR-141562** is characterized by its potent and selective inhibitory activity against PDE1 isoforms and its favorable pharmacokinetic properties, including brain penetration.



**Table 1: In Vitro Inhibitory Activity** 

| Target Enzyme | IC50 (nM) | Source(s) |
|---------------|-----------|-----------|
| Human PDE1A   | 97.6      | [1][7]    |
| Human PDE1B   | 43.9      | [1][7]    |
| Human PDE1C   | 431.8     | [1][7]    |
| Human PDE2A   | 2480      | [7]       |

**DSR-141562** demonstrates 2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and PDE1C, respectively.[7]

# **Table 2: Pharmacokinetic and Pharmacodynamic Properties**



| Parameter                                          | Species | Dose                            | Result                                                                                     | Source(s) |
|----------------------------------------------------|---------|---------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Brain Penetration                                  | Rat     | 30 mg/kg (p.o.)                 | Good brain uptake with an unbound drug brain-to-blood concentration ratio of 0.99.         | [1]       |
| cGMP Elevation<br>(Brain)                          | Rat     | 10 mg/kg (p.o.)                 | Slight but<br>significant<br>increase in<br>cGMP in the<br>frontal cortex and<br>striatum. | [1]       |
| cGMP Elevation<br>(CSF)                            | Monkey  | 30 mg/kg or 100<br>mg/kg (p.o.) | Significant increase in cerebrospinal fluid (CSF) cGMP concentration.                      | [1][2][3] |
| cGMP<br>Enhancement<br>(Brain, with D1<br>Agonist) | Mouse   | 10 mg/kg (p.o.)                 | Potently enhanced the cGMP increase induced by a dopamine D1 receptor agonist.             | [3]       |

Table 3: Summary of Preclinical Efficacy in Schizophrenia Models



| Model                                                           | Species            | Dose Range<br>(p.o.) | Key Outcome                                                                   | Source(s) |
|-----------------------------------------------------------------|--------------------|----------------------|-------------------------------------------------------------------------------|-----------|
| Methamphetamin<br>e-Induced<br>Locomotor<br>Hyperactivity       | Rat                | 3–30 mg/kg           | Potently inhibited hyperactivity with minimal effect on spontaneous activity. | [1][3][7] |
| Phencyclidine<br>(PCP)-Induced<br>Social Interaction<br>Deficit | Mouse              | 0.3–3 mg/kg          | Significantly reversed the decrease in social interaction time.               | [1][2][3] |
| PCP-Induced Novel Object Recognition Deficit                    | Rat                | 0.3–3 mg/kg          | Reversed cognitive deficits in novel object recognition.                      | [2][3]    |
| Object Retrieval<br>with Detour Task<br>(Cognition)             | Common<br>Marmoset | 3 and 30 mg/kg       | Improved success rate and performance in the cognitive task.                  | [2][3]    |
| Catalepsy<br>Assessment                                         | Rat                | 1–100 mg/kg          | Did not induce<br>any signs of<br>catalepsy.                                  | [3]       |

# **Experimental Protocols and Methodologies**

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections summarize the methodologies employed in the preclinical evaluation of **DSR-141562** based on published reports.

# **In Vitro PDE1 Inhibition Assay**



A standard enzymatic assay is used to determine the half-maximal inhibitory concentration (IC50) of **DSR-141562** against recombinant human PDE1 isoforms.





Click to download full resolution via product page

**Caption:** Generalized workflow for an in vitro PDE1 inhibition radioenzymatic assay.

#### Methodology:

- Enzyme Activation: Recombinant human PDE1A, PDE1B, or PDE1C is incubated with Ca2+ and Calmodulin (CaM) to ensure full enzymatic activation.
- Inhibitor Incubation: The activated enzyme is pre-incubated with varying concentrations of DSR-141562.
- Reaction Initiation: The enzymatic reaction is started by adding a radiolabeled substrate, typically tritium-labeled cGMP ([3H]-cGMP) or cAMP ([3H]-cAMP).
- Reaction Termination: After a defined period, the reaction is stopped.
- Product Measurement: The amount of hydrolyzed substrate is quantified, often using scintillation counting after chromatographic separation of the product from the substrate.
- IC50 Calculation: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the log concentration of **DSR-141562** to calculate the IC50 value.

## In Vivo Models for Schizophrenia

The efficacy of **DSR-141562** was tested in well-established rodent and primate models that mimic aspects of schizophrenia.[3]

- 1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)
- Principle: Dopamine receptor agonists like methamphetamine induce hyperlocomotor activity in rodents, which is used to model the positive (psychotic) symptoms of schizophrenia.
   Standard antipsychotics block this effect.
- Protocol:
  - Rats are habituated to an open-field arena.
  - DSR-141562 (e.g., 3-30 mg/kg) or a vehicle is administered orally.



- After a set pre-treatment time, methamphetamine is administered to induce hyperactivity.
- Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.
- The effect of **DSR-141562** is compared to the vehicle-treated group.[3]
- 2. Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)
- Principle: Repeated administration of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP causes social withdrawal in rodents, modeling the negative symptoms and social deficits of schizophrenia.[2][3]
- · Protocol:
  - Mice receive repeated administrations of PCP to induce a social deficit phenotype.
  - On the test day, DSR-141562 (e.g., 0.3-3 mg/kg) or vehicle is administered orally.
  - Treated mice are placed in an arena with an unfamiliar, non-drugged mouse.
  - The duration of active social interaction (e.g., sniffing, following) is manually or automatically scored.
  - Reversal of the PCP-induced deficit is measured.[1][3]
- 3. Novel Object Recognition (Model for Cognitive Deficits)
- Principle: This task assesses learning and memory, cognitive domains that are impaired in schizophrenia. PCP-treated animals often show deficits in recognizing a novel object.
- Protocol:
  - Rats are treated with PCP to induce cognitive deficits.
  - Familiarization Phase: Animals are placed in an arena with two identical objects and the exploration time for each is recorded.



- Test Phase: After a retention interval, one of the objects is replaced with a novel one.
   DSR-141562 (e.g., 0.3-3 mg/kg) is administered before this phase.
- Healthy animals spend significantly more time exploring the novel object. The ability of DSR-141562 to reverse the PCP-induced lack of preference for the novel object is quantified.[2][3]

## Conclusion

**DSR-141562** is a potent and selective PDE1B inhibitor with a preclinical profile that suggests therapeutic potential for treating the complex symptom domains of schizophrenia.[3] Its ability to penetrate the brain and modulate cGMP levels translates to efficacy in animal models of positive, negative, and cognitive symptoms without inducing catalepsy, a common side effect of typical antipsychotics.[1][3] The elevation of cGMP in the CSF serves as a potential translational biomarker for clinical studies.[2][3] These findings underscore the promise of targeting the PDE1 enzyme as a novel therapeutic strategy in psychiatry and warrant further clinical investigation of **DSR-141562**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease: A review PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE1 Wikipedia [en.wikipedia.org]



- 7. DSR-141562 | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [DSR-141562 phosphodiesterase 1 inhibition].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-phosphodiesterase-1-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com